molecular formula C28H22FNO6 B264533 Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No. B264533
M. Wt: 487.5 g/mol
InChI Key: NEKZOUXQYSRQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cancer cell migration and invasion. In addition, it has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab using standard organic chemistry techniques. It has been extensively studied for its potential use in scientific research, and its mechanism of action has been well-characterized. However, there are also limitations to its use in lab experiments. It may exhibit off-target effects, and its efficacy may vary depending on the specific cancer cell line or animal model used.

Future Directions

There are several future directions for the study of Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate. One direction is to further study its efficacy in animal models of cancer and Alzheimer's disease. Another direction is to investigate its potential use in combination with other anticancer or neuroprotective agents. In addition, further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for its use in personalized medicine.

Synthesis Methods

Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate can be synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methoxychalcone. The second step involves the reaction of 4-methoxychalcone with 2-(4-fluorophenyl)ethylamine in the presence of glacial acetic acid and hydrochloric acid to form the intermediate compound. The third step involves the reaction of the intermediate compound with methyl 4-bromobenzoate in the presence of potassium carbonate and DMF to form the final product.

Scientific Research Applications

Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

Product Name

Methyl 4-{7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Molecular Formula

C28H22FNO6

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-[7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C28H22FNO6/c1-34-20-10-3-16(4-11-20)13-14-30-24(17-5-7-18(8-6-17)28(33)35-2)23-25(31)21-15-19(29)9-12-22(21)36-26(23)27(30)32/h3-12,15,24H,13-14H2,1-2H3

InChI Key

NEKZOUXQYSRQAR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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